Pimasertib

Catalog No.
S519458
CAS No.
1204531-26-9
M.F
C15H15FIN3O3
M. Wt
431.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1204531-26-9

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Solubility

Soluble in DMSO

Synonyms

AS 703026, AS-703026

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

Description

The exact mass of the compound Pimasertib is 431.0142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pimasertib is a selective oral inhibitor targeting mitogen-activated protein kinases 1 and 2 (MEK1/2), which play crucial roles in the MAPK signaling pathway, often dysregulated in various cancers. The compound is known chemically as N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide, with a molecular weight of approximately 431.01 g/mol and a unique structural configuration that allows it to bind to an allosteric site distinct from the ATP binding site of MEK1/2, thereby preventing their activation rather than inhibiting catalysis directly .

Pimasertib undergoes significant metabolic transformations primarily through oxidation and conjugation. Key metabolites include M445, formed by oxidation of the propanediol moiety, and M554, resulting from conjugation with phosphoethanolamine. These metabolic pathways account for a substantial portion of its elimination from the body, with M445 and M554 representing 37.3% and 16.9% of the administered radioactive dose, respectively . The compound's elimination is also supported by various metabolic routes including glucuronidation and isomerization.

Pimasertib exhibits potent antiproliferative effects against cancer cells characterized by aberrant MAPK signaling. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly those with mutations in key oncogenes such as KRAS and BRAF . The compound has shown efficacy in combination therapies, enhancing the cytotoxic effects when paired with other inhibitors like SAR245409 (a pan-PI3K and mTORC1/mTORC2 inhibitor) in preclinical models .

  • Formation of the pyridine core: This involves cyclization reactions to construct the bicyclic structure.
  • Introduction of functional groups: Selective reactions are employed to add the fluorine and iodine substituents.
  • Final modifications: The incorporation of hydroxyl and carboxamide groups is achieved through various coupling reactions.

Research has also explored the development of prodrugs, such as glutathione-activated derivatives, to enhance selectivity and bioavailability for targeted cancer therapy .

Pimasertib is primarily investigated for its applications in oncology, particularly for treating cancers with mutations in the MAPK pathway. Clinical trials have focused on its efficacy in combination therapies for melanoma and other solid tumors . Its unique mechanism as a non-competitive inhibitor makes it a valuable candidate for overcoming resistance seen with conventional therapies targeting the same pathways.

Interaction studies have shown that pimasertib can synergistically enhance the effects of other therapeutic agents targeting different pathways. For instance, its combination with SAR245409 has been shown to significantly suppress phosphorylation of target proteins in both the PI3K and MAPK pathways, indicating a potential for enhanced therapeutic efficacy through dual inhibition strategies . Furthermore, ongoing studies are assessing its interactions with various cytochrome P450 enzymes to elucidate its metabolic profile further.

Pimasertib shares structural and functional similarities with several other compounds that target the MAPK pathway. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionSpecificityUnique Features
PimasertibMEK1/2 inhibitorSelectiveAllosteric binding site
TrametinibMEK1/2 inhibitorSelectiveApproved for use in melanoma
CobimetinibMEK1/2 inhibitorSelectiveUsed in combination with BRAF inhibitors
SelumetinibMEK1/2 inhibitorSelectiveInvestigated for pediatric tumors

Pimasertib's unique binding mechanism distinguishes it from other inhibitors that typically compete with ATP for binding sites on MEK enzymes. This characteristic may confer advantages in terms of specificity and reduced off-target effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.01422 g/mol

Monoisotopic Mass

431.01422 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ON9RK82AL

Wikipedia

Pimasertib

Dates

Modify: 2023-07-15
1: Hata AN, Rowley S, Archibald HL, Gomez-Caraballo M, Siddiqui FM, Ji F, Jung J, Light M, Lee JS, Debussche L, Sidhu S, Sadreyev RI, Watters J, Engelman JA. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene. 2017 Nov 23;36(47):6581-6591. doi: 10.1038/onc.2017.258. Epub 2017 Aug 7. PubMed PMID: 28783173; PubMed Central PMCID: PMC5700857.
2: Torres-Adorno AM, Lee J, Kogawa T, Ordentlich P, Tripathy D, Lim B, Ueno NT. Histone Deacetylase Inhibitor Enhances the Efficacy of MEK Inhibitor through NOXA-Mediated MCL1 Degradation in Triple-Negative and Inflammatory Breast Cancer. Clin Cancer Res. 2017 Aug 15;23(16):4780-4792. doi: 10.1158/1078-0432.CCR-16-2622. Epub 2017 May 2. PubMed PMID: 28465444; PubMed Central PMCID: PMC5559319.
3: Li P, Wu Y, Li M, Qiu X, Bai X, Zhao X. AS-703026 Inhibits LPS-Induced TNFα Production through MEK/ERK Dependent and Independent Mechanisms. PLoS One. 2015 Sep 18;10(9):e0137107. doi: 10.1371/journal.pone.0137107. eCollection 2015. PubMed PMID: 26381508; PubMed Central PMCID: PMC4575053.

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